2-Chloro-3-nitrotoluene
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the use of chlorinated precursors and nitration reactions. For example, the synthesis of 3-nitrothiophenes from dipotassium 2-nitro-1,1-ethylyenedithiolate and alpha-chloromethyl ketones in toluene catalyzed by tetrabutylammonium bromide (TBAB) indicates the sensitivity and selectivity for chlorine as a leaving group in such reactions . This suggests that similar methods could potentially be applied to synthesize 2-Chloro-3-nitrotoluene, using appropriate chlorinated toluene derivatives and nitration steps.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Chloro-3-nitrotoluene has been characterized using various techniques such as X-ray crystallography, IR, NMR, and MS. For instance, the crystal structure of a 3-nitro-4-chlorobenzyl compound was determined to be in the monoclinic crystal system with specific space group parameters . Another related compound, 3-chloro-3,6-dinitro-2,2-dimethyl-4-chromanone, was synthesized and its structure was determined by similar methods, revealing the presence of enantiomers and the conjugation of the nitro group with the benzene ring . These studies demonstrate the importance of these techniques in elucidating the molecular structure of chloro-nitro compounds.
Chemical Reactions Analysis
The chemical reactions involving chloro-nitro compounds are diverse. For example, the synthesis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile involved a Vilsmeier–Haack chlorination . This indicates that chloro-nitro compounds can participate in complex reactions leading to heterocyclic structures. Additionally, the synthesis of syn-1-chloro-2-nitrosopropene from a chlorinated precursor and its identification by microwave spectroscopy highlights the reactivity of such compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of chloro-nitro compounds can be inferred from the studies on related chemicals. For instance, the optical properties of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile were investigated, showing absorption and fluorescence maxima at specific wavelengths, which were affected by the solvent used . The microwave spectrum of syn-1-chloro-2-nitrosopropene provided information on the molecular structure and the barrier to internal rotation of the methyl group . These studies suggest that 2-Chloro-3-nitrotoluene would also have distinct physical and chemical properties that could be studied using similar methods.
Scientific Research Applications
- Synthesis of Pharmaceuticals, Dyes, and Agrochemicals
- Application : 2-Chloro-3-nitrotoluene is used as a chemical compound in scientific research. It has diverse applications including the synthesis of pharmaceuticals, dyes, and agrochemicals.
-
Electrophilic Aromatic Substitution
- Application : 2-Chloro-3-nitrotoluene can undergo electrophilic aromatic substitution . This is a common reaction in organic chemistry where an electrophile substitutes a hydrogen atom in an aromatic compound .
- Method : The specific methods of application or experimental procedures would depend on the particular reaction being carried out. Typically, this would involve reactions under controlled conditions with other organic compounds .
- Results : The outcomes would also depend on the specific reaction being carried out. In general, the goal is to produce effective compounds for further reactions .
-
Nitrogen Supplement in Culture Medium
- Application : 2-Nitrotoluene may be employed as a nitrogen supplement in the culture medium of Pseudomonas sp. strain ClS1 .
- Method : This compound can be added to the culture medium as a source of nitrogen for the bacteria .
- Results : The addition of 2-Nitrotoluene can enhance the growth of Pseudomonas sp. strain ClS1 .
-
Synthesis of Pyrrolnitrin and Other Compounds
- Application : 3-chloro-2-nitrotoluene, which can be synthesized from 2-Chloro-3-nitrotoluene, can be used as an intermediate in the synthesis of pyrrolnitrin, 7-indole-carboxylic acid, quinoxaline, quinoline, and other compounds .
- Method : The specific methods of application or experimental procedures would depend on the particular compound being synthesized .
- Results : The outcomes would also depend on the specific product being synthesized. In general, the goal is to produce effective compounds for further reactions .
-
Electrophilic Aromatic Substitution
- Application : 2-Chloro-3-nitrotoluene can undergo electrophilic aromatic substitution . This is a common reaction in organic chemistry where an electrophile substitutes a hydrogen atom in an aromatic compound .
- Method : The specific methods of application or experimental procedures would depend on the particular reaction being carried out. Typically, this would involve reactions under controlled conditions with other organic compounds .
- Results : The outcomes would also depend on the specific reaction being carried out. In general, the goal is to produce effective compounds for further reactions .
-
Synthesis of Cardiovascular Agents
- Application : 3-chloro-2-nitrotoluene, which can be synthesized from 2-Chloro-3-nitrotoluene, has been reported to be used in the preparation of novel cardiovascular agents .
- Method : The specific methods of application or experimental procedures would depend on the particular cardiovascular agent being synthesized .
- Results : The outcomes would also depend on the specific product being synthesized. In general, the goal is to produce effective cardiovascular agents .
Safety And Hazards
2-Chloro-3-nitrotoluene is harmful if swallowed, in contact with skin, or if inhaled. It may cause damage to organs through prolonged or repeated exposure. It is very toxic to aquatic life with long-lasting effects . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
2-chloro-1-methyl-3-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-5-3-2-4-6(7(5)8)9(10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSGZXRUCAWXKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90192786 | |
Record name | 2-Chloro-3-nitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90192786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-nitrotoluene | |
CAS RN |
3970-40-9 | |
Record name | 2-Chloro-1-methyl-3-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3970-40-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-3-nitrotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003970409 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3970-40-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87550 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-3-nitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90192786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-3-nitrotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.448 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-CHLORO-3-NITROTOLUENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D4MB5FE9P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.